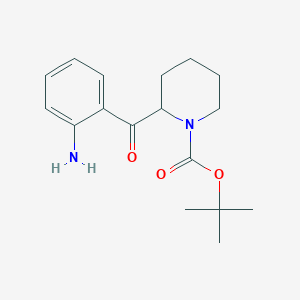
4-(2-Chloropyridin-4-yl)-6-methyl-2-(methylthio)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine typically involves the coupling of a pyridine derivative with a pyrimidine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Material Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of 4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 2-chloropyridin-4-yl)methanol
- 2-chloropyridine-4-methanol
- 2-chloro-4-hydroxymethyl pyridine
Uniqueness
4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine is unique due to the presence of both pyridine and pyrimidine rings, as well as the methylsulfanyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in various fields.
特性
分子式 |
C11H10ClN3S |
|---|---|
分子量 |
251.74 g/mol |
IUPAC名 |
4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C11H10ClN3S/c1-7-5-9(15-11(14-7)16-2)8-3-4-13-10(12)6-8/h3-6H,1-2H3 |
InChIキー |
ATVUYSCEYHQUQX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SC)C2=CC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


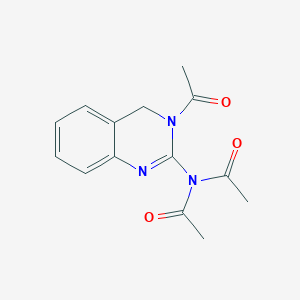
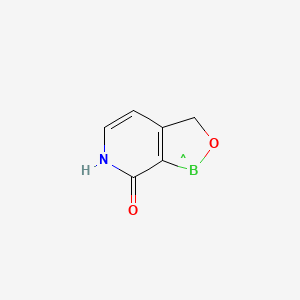
![[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol](/img/structure/B13872863.png)
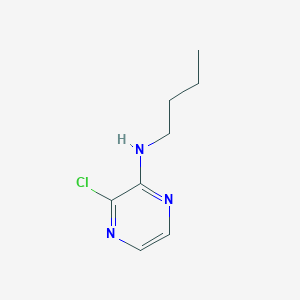
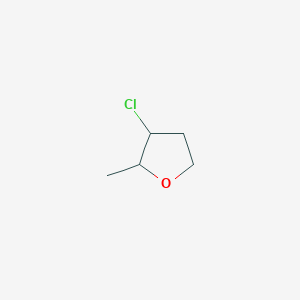
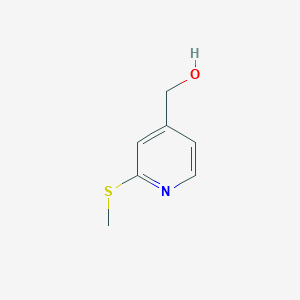
![2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol](/img/structure/B13872892.png)
![4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872894.png)
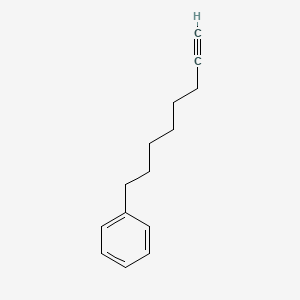
![6-Propylspiro[3.3]heptan-2-one](/img/structure/B13872905.png)
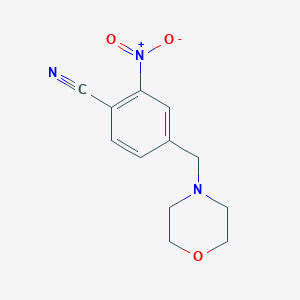

![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-propylpiperidine-1-carboxylate](/img/structure/B13872925.png)
